molecular formula C21H12N2O2 B13747010 3,5-Bis(pyridin-4-ylethynyl)benzoic acid

3,5-Bis(pyridin-4-ylethynyl)benzoic acid

Cat. No.: B13747010
M. Wt: 324.3 g/mol
InChI Key: IBTILPYJFHRYLX-UHFFFAOYSA-N
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Description

3,5-Bis(pyridin-4-ylethynyl)benzoic acid is a compound with the molecular formula C21H12N2O2 and a molecular weight of 324.33 g/mol This compound is known for its unique structure, which includes two pyridine rings attached to a benzoic acid core via ethynyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(pyridin-4-ylethynyl)benzoic acid typically involves the coupling of 3,5-diiodobenzoic acid with 4-ethynylpyridine using a palladium-catalyzed Sonogashira coupling reaction . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(pyridin-4-ylethynyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.

    Reduction: The pyridine rings can be reduced to form piperidine derivatives.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used for the reduction of pyridine rings.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives of the benzoic acid core.

Scientific Research Applications

3,5-Bis(pyridin-4-ylethynyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Bis(pyridin-4-ylethynyl)benzoic acid largely depends on its application. In the context of coordination chemistry, the compound acts as a ligand, coordinating with metal ions to form stable complexes . The pyridine rings provide nitrogen donor atoms, which can form coordinate bonds with metal centers. This coordination can influence the electronic properties of the metal ions, making the complexes suitable for various applications such as catalysis and sensing.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis(pyridin-4-ylethynyl)benzoic acid is unique due to its relatively simple structure compared to its analogs. This simplicity can be advantageous in certain applications where steric hindrance and electronic effects need to be minimized. Additionally, its ability to form stable complexes with various metal ions makes it a versatile ligand in coordination chemistry.

Properties

Molecular Formula

C21H12N2O2

Molecular Weight

324.3 g/mol

IUPAC Name

3,5-bis(2-pyridin-4-ylethynyl)benzoic acid

InChI

InChI=1S/C21H12N2O2/c24-21(25)20-14-18(3-1-16-5-9-22-10-6-16)13-19(15-20)4-2-17-7-11-23-12-8-17/h5-15H,(H,24,25)

InChI Key

IBTILPYJFHRYLX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C#CC2=CC(=CC(=C2)C(=O)O)C#CC3=CC=NC=C3

Origin of Product

United States

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